Ortho-Bromo Substituent on Benzamide Drives Sub-100 nM EGFR/HER-2 Inhibition Versus Chloro or Fluoro Analogs
In a series of 2,5-disubstituted 1,3,4-thiadiazole benzamides, the o-bromophenyl derivative (29i) achieved EGFR IC50 = 29.30 nM and HER-2 IC50 = 55.69 nM, ranking as the most potent enzyme inhibitor within its subclass. The ortho-bromo substitution on the benzamide ring was explicitly more effective than the corresponding para-chloro (29f–h) and para-fluoro (29l–n) analogs, establishing a clear halogen-position dependency [1]. The target compound retains this ortho-bromo benzamide configuration, distinguishing it from the 4-bromo positional isomer (4-bromo-N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide) which places the bromine para to the amide linkage .
| Evidence Dimension | EGFR kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Predicted to retain the ortho-bromo benzamide advantage; precise IC50 not yet reported in public literature |
| Comparator Or Baseline | Compound 29i (o-bromophenyl analog): EGFR IC50 = 29.30 nM, HER-2 IC50 = 55.69 nM; para-chloro analogs 29f–h: IC50 range 0.77–3.43 μM (cellular); para-fluoro analogs 29l–n: higher IC50 values |
| Quantified Difference | o-Bromo substitution (29i) achieved ~26- to 118-fold lower EGFR IC50 than cellular IC50 range of para-chloro and para-fluoro congeners |
| Conditions | In vitro enzyme inhibition assay; EGFR (PDB ID: 1M17) and HER-2 (PDB ID: 3PP0); data extracted from review of published primary study |
Why This Matters
For EGFR/HER-2-targeted drug discovery programs, the ortho-bromo configuration provides a quantifiable advantage in target engagement that para-substituted isomers cannot match.
- [1] Serag MI, et al. (as cited in Indelicato S, Bongiorno D, et al. Pharmaceuticals. 2025;18(4):580). o-Bromophenyl derivative 29i: EGFR IC50 = 29.30 nM, HER-2 IC50 = 55.69 nM; cellular IC50 of 29i–k: 0.77–3.43 μM. View Source
